molecular formula C7H13NO3 B2878152 2-Carbamoyl-4-methylpentanoic acid CAS No. 4431-58-7

2-Carbamoyl-4-methylpentanoic acid

Cat. No. B2878152
CAS RN: 4431-58-7
M. Wt: 159.185
InChI Key: OFZZCQOGMPLZFA-UHFFFAOYSA-N
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Description

2-Carbamoyl-4-methylpentanoic acid is a chemical compound with the molecular formula C7H13NO3 . It is also known as 2-hydroxycarbamoyl-4-methylpentanoic acid . The compound contains a total of 23 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of carbamates, such as 2-Carbamoyl-4-methylpentanoic acid, can be achieved through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst for the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of 2-Carbamoyl-4-methylpentanoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 hydroxylamine (aliphatic), and 2 hydroxyl groups .

Scientific Research Applications

Chemical Properties

“2-Carbamoyl-4-methylpentanoic acid” is a chemical compound with the CAS Number: 4431-58-7 . It has a molecular weight of 159.19 and its IUPAC name is 2-(aminocarbonyl)-4-methylpentanoic acid . It is typically stored at room temperature and comes in a physical form of powder .

Use in Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used biotechnological tool for the production of enantiomerically pure/enriched compounds . N-Carbamoyl-D- and L-amino acid amidohydrolases (D- and L-carbamoylases) are model enzymes for this procedure due to their strict enantiospecificity . Carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure D- or L-amino acids .

Role in the Hydantoinase Process

The “Hydantoinase Process” is an industrially used multienzymatic system where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .

Production of Optically Pure Amino Acids

The substrate promiscuity of N-carbamoyl-amino acids means that together with an L-carbamoylase, it can produce several optically pure amino acids . Two alternative biosynthesis methods arise by combining the activities of NSAAR and L-carbamoylase .

Use in Biotechnological Processes

Carbamoylases, including 2-Carbamoyl-4-methylpentanoic acid, have characteristics and applications in biotechnological processes . They have attracted the attention of the scientific community because of their stereospecificity and substrate promiscuity, characteristics of considerable interest in the field of kinetic resolution .

Potential for New Applications

Due to the interest in their biotechnological applications, little attention has been paid to other characteristics which might be interesting to understand the evolution of these enzymes and for new applications in the field of amino acid production . This suggests that there is potential for new applications for the exploitation of carbamoylases, including 2-Carbamoyl-4-methylpentanoic acid, over the forthcoming years .

properties

IUPAC Name

2-carbamoyl-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZCQOGMPLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-4-methylpentanoic acid

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